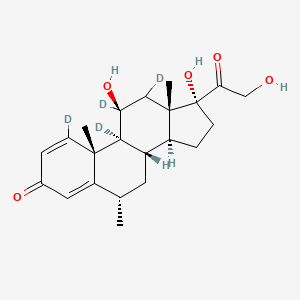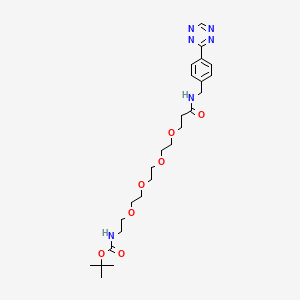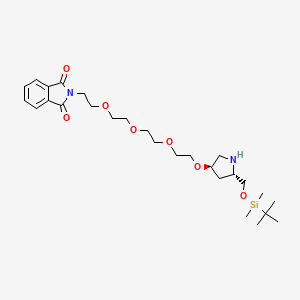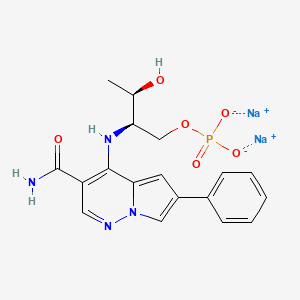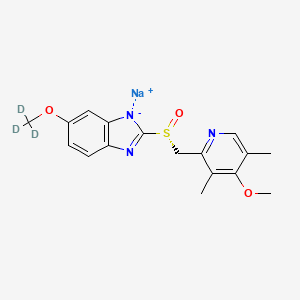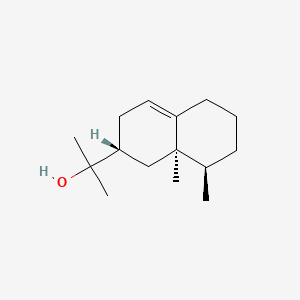![molecular formula C10H5ClFN3 B12423950 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline familyThe presence of both chlorine and fluorine atoms in its structure enhances its chemical reactivity and biological activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives in the presence of an iridium catalyst and visible light . Another approach involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazo[1,5-a]quinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods: the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely employed to achieve efficient and scalable production .
化学反応の分析
Types of Reactions: 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazoquinoxaline core.
Substitution: Aromatic nucleophilic substitution reactions are common, especially involving the halogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols are often used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoquinoxalines with potential biological activities .
科学的研究の応用
4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline involves its interaction with various molecular targets and pathways:
類似化合物との比較
Imidazo[1,2-a]quinoxalines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyrrolo[1,2-a]quinoxalines: These compounds have a pyrrole ring fused to the quinoxaline core, leading to different biological activities.
Uniqueness: 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C10H5ClFN3 |
|---|---|
分子量 |
221.62 g/mol |
IUPAC名 |
4-chloro-7-fluoroimidazo[1,5-a]quinoxaline |
InChI |
InChI=1S/C10H5ClFN3/c11-10-9-4-13-5-15(9)8-2-1-6(12)3-7(8)14-10/h1-5H |
InChIキー |
WCHQTZMBKKPLCE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)N=C(C3=CN=CN23)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


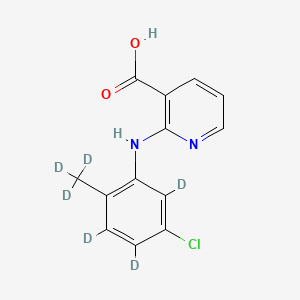


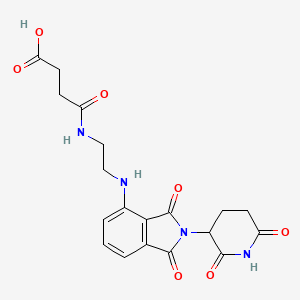
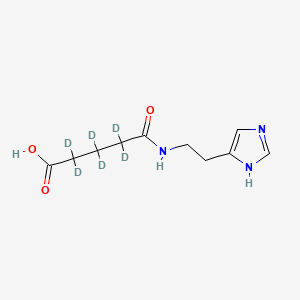
![N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-[ethyl[trans-4-[(2-methoxyethyl)methylamino]cyclohexyl]amino]-2-methyl-5-[3-(4-morpholinyl)-1-propyn-1-yl]-benzamide-d8](/img/structure/B12423911.png)

